amine dihydrochloride CAS No. 2173992-40-8](/img/structure/B2755806.png)

[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

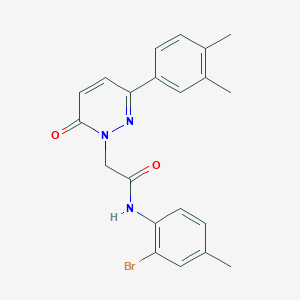

“2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 291.02 . It is related to the compound “4-Bromo-1-methyl-1H-pyrazole” which has a molecular weight of 161.00 .

Molecular Structure Analysis

The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This gives us some insight into the molecular structure of the compound. Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can give us some insight. For example, “4-Bromo-1-methyl-1H-pyrazole” has a density of 1.558 g/mL at 25 °C, a boiling point of 185-188 °C/760 mmHg, and a refractive index n20/D of 1.531 .Applications De Recherche Scientifique

Synthesis and Characterization

Novel Synthesis Techniques

Several studies have focused on novel synthesis techniques for derivatives related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. For instance, a study by Wang et al. (2011) presents a novel and convenient synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation, highlighting the efficiency and environmental friendliness of this method (Wang, Zou, Zhao, & Shi, 2011). Similarly, Ghaedi et al. (2015) report on the facile synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions, showcasing an innovative approach to the preparation of N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Characterization and Bioactivities

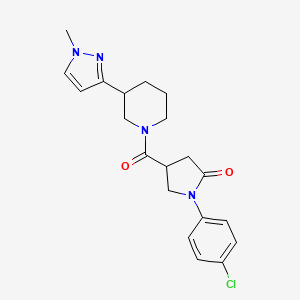

Research by Titi et al. (2020) involves the synthesis, characterization, and bioactivity analysis of pyrazole derivatives. Their findings indicate potential antitumor, antifungal, and antibacterial properties, providing insights into the pharmacophore sites responsible for these activities (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

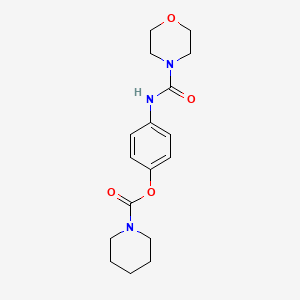

Potential Biological and Chemical Applications

Cytotoxic Activities

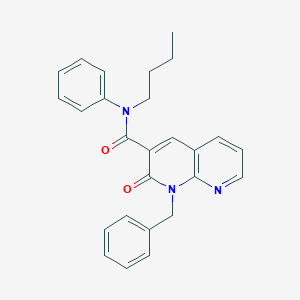

Studies have also explored the cytotoxic activities of compounds related to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride. Deady et al. (2003) discuss the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their tested growth inhibitory properties against various cancer cell lines, highlighting the potential for therapeutic applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Anticancer Agents

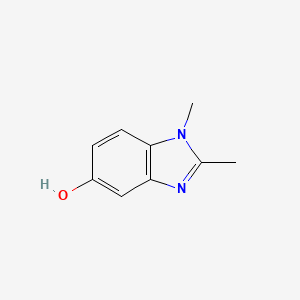

Furthermore, the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole by Noolvi et al. (2014) demonstrate the potential of these compounds as antimicrobial and anticancer agents, providing a foundation for future pharmacological research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Safety and Hazards

The safety data sheet for “4-Bromo-1-methyl-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .

- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .

Target of Action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride' involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde is reacted with excess methylamine in ethanol at room temperature for 24 hours to form the corresponding imine.", "Step 2: The imine is reduced with sodium borohydride in ethanol at room temperature for 2 hours to form the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid in ethanol at room temperature for 2 hours to form the dihydrochloride salt of '[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine'." ] } | |

Numéro CAS |

2173992-40-8 |

Formule moléculaire |

C7H13BrClN3 |

Poids moléculaire |

254.55 g/mol |

Nom IUPAC |

2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-9-4-3-7-6(8)5-11(2)10-7;/h5,9H,3-4H2,1-2H3;1H |

Clé InChI |

BGYTXZKOMRFBRC-UHFFFAOYSA-N |

SMILES |

CNCCC1=NN(C=C1Br)C.Cl.Cl |

SMILES canonique |

CNCCC1=NN(C=C1Br)C.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![1,3-bis(4-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2755724.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)

![2-Chloro-N-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2755731.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)